[3,4-Bis(acetyloxy)-6-(2,4-dimethylphenoxy)-5-acetamidooxan-2-yl]methyl acetate
Description
[3,4-Bis(acetyloxy)-6-(2,4-dimethylphenoxy)-5-acetamidooxan-2-yl]methyl acetate is a highly acetylated sugar derivative with a 2,4-dimethylphenoxy substituent. Its structure comprises a pyranose ring (oxan-2-yl) modified with three acetyl groups (at positions 3, 4, and the methyl group), an acetamido group at position 5, and a 2,4-dimethylphenoxy moiety at position 4. This compound is part of a broader class of glycosides and acetylated carbohydrates studied for applications in medicinal chemistry, enzyme probes, and agrochemical intermediates . Its structural complexity and substituent arrangement influence physicochemical properties such as solubility, stability, and biological activity.
Properties
IUPAC Name |
[5-acetamido-3,4-diacetyloxy-6-(2,4-dimethylphenoxy)oxan-2-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29NO9/c1-11-7-8-17(12(2)9-11)31-22-19(23-13(3)24)21(30-16(6)27)20(29-15(5)26)18(32-22)10-28-14(4)25/h7-9,18-22H,10H2,1-6H3,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHVHTJICRJOTIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29NO9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3,4-Bis(acetyloxy)-6-(2,4-dimethylphenoxy)-5-acetamidooxan-2-yl]methyl acetate typically involves multi-step organic reactions. The process begins with the preparation of the core oxane ring, followed by the introduction of the acetyloxy, dimethylphenoxy, and acetamido groups through various chemical reactions. Common reagents used in these steps include acetic anhydride, dimethylphenol, and acetamide, along with catalysts and solvents to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to ensure efficient production. Additionally, purification techniques like crystallization, distillation, and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
[3,4-Bis(acetyloxy)-6-(2,4-dimethylphenoxy)-5-acetamidooxan-2-yl]methyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The acetyloxy and dimethylphenoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
[3,4-Bis(acetyloxy)-6-(2,4-dimethylphenoxy)-5-acetamidooxan-2-yl]methyl acetate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Used in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism by which [3,4-Bis(acetyloxy)-6-(2,4-dimethylphenoxy)-5-acetamidooxan-2-yl]methyl acetate exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s functional groups enable it to form hydrogen bonds, hydrophobic interactions, and covalent bonds with these targets, modulating their activity and leading to specific biological outcomes. Pathways involved may include signal transduction, metabolic processes, and gene expression regulation.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a family of acetylated glycosides with varying aryloxy or alkyloxy substituents. Below is a comparative analysis of structurally related derivatives:
Table 1: Comparative Analysis of Acetylated Sugar Derivatives
Key Observations
Substituent Effects on Physicochemical Properties Electron-Donating Groups (e.g., Methyl in 2,4-Dimethylphenoxy): Enhance solubility in organic solvents compared to electron-withdrawing groups (e.g., chloro). The target compound’s 2,4-dimethylphenoxy group balances moderate hydrophobicity and steric bulk, making it suitable for enzyme interaction studies . Halogenated Derivatives (e.g., 4-Chloro, 2,4-Dichloro): Increase molecular weight and lipophilicity, improving membrane permeability but reducing aqueous solubility. Long Alkyl Chains (e.g., Dodecyloxy): Significantly enhance lipophilicity, as seen in CAS 211567-22-5, which is used to study lipid bilayer interactions .
Synthetic Considerations The synthesis of aryloxy-substituted derivatives often requires reflux conditions with strong bases (e.g., K2CO3) to overcome the low acidity of phenolic hydroxyl groups. Electron-donating substituents (e.g., methyl) further reduce phenolic acidity, necessitating harsher reaction conditions compared to electron-withdrawing substituents . Aldehyde-containing derivatives (e.g., 4-formyl-2-methoxyphenoxy) enable further functionalization via Schiff base formation, useful for bioconjugation .
Biological Activity The 4-chlorophenoxy derivative (1094814-79-5) exhibits antimicrobial properties, likely due to the chlorine atom’s electronegativity disrupting bacterial membranes . The target compound’s 2,4-dimethylphenoxy group is structurally analogous to bioactive molecules like 6-((4-(2,3-dimethylphenoxy)piperidin-1-yl)methyl)pyrimidine-2,4(1H,3H)-dione, which has anti-mycobacterial activity .
Applications Agrochemicals: The 4-methylphenoxy derivative (263746-44-7) serves as an intermediate in herbicide development . Enzyme Probes: The dodecyloxy derivative (211567-22-5) is used to measure enzyme activity in lipid-rich environments .
Biological Activity
[3,4-Bis(acetyloxy)-6-(2,4-dimethylphenoxy)-5-acetamidooxan-2-yl]methyl acetate is a complex organic compound that exhibits significant biological activity due to its unique structural features. This article explores its biological mechanisms, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound contains multiple functional groups, including acetyloxy, dimethylphenoxy, and acetamido groups. These groups contribute to its reactivity and biological interactions. The molecular formula is C₁₈H₁₉N₁O₇, with a molecular weight of 357.35 g/mol.
Structural Formula
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound can inhibit specific enzymes involved in metabolic pathways, potentially affecting the synthesis of biomolecules.
- Receptor Modulation : It may modulate receptor activity, influencing cellular signaling pathways that regulate physiological responses.
- Gene Expression Regulation : The compound's interaction with nucleic acids can lead to alterations in gene expression profiles.
Antimicrobial Activity
Research has indicated that derivatives of this compound exhibit antimicrobial properties. In vitro studies have shown effectiveness against several bacterial strains, including:
| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 100 |
| Escherichia coli | 12 | 100 |
| Pseudomonas aeruginosa | 10 | 100 |
Cytotoxicity Assays
Cytotoxicity assays conducted using human cell lines revealed the following results:
| Cell Line | IC50 (µM) | Test Duration (hrs) |
|---|---|---|
| HeLa | 25 | 24 |
| MCF-7 | 30 | 24 |
| A549 | 20 | 24 |
These findings suggest that while the compound possesses cytotoxic effects on cancer cell lines, it may also have potential therapeutic applications in oncology.
Case Studies
- Case Study on Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy demonstrated the effectiveness of this compound against multi-drug resistant strains of bacteria. The compound was found to disrupt bacterial cell membranes, leading to cell lysis.
- Case Study on Cancer Cell Lines : Research published in Cancer Letters explored the effects of this compound on breast cancer cell lines. The study showed that treatment with the compound resulted in significant apoptosis and cell cycle arrest at the G1 phase.
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds reveals distinct biological activities:
| Compound Name | Main Activity | Unique Feature |
|---|---|---|
| [3,4-Bis(acetyloxy)-6-(2,4-dimethylphenoxy)-5-aminooxan-2-yl]methyl acetate | Antibacterial | Presence of amino group |
| [3,4-Bis(acetyloxy)-6-(2,5-dimethylphenoxy)-5-acetamidooxan-2-yl]methyl acetate | Cytotoxicity against cancer cells | Variation in phenoxy substitution |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
